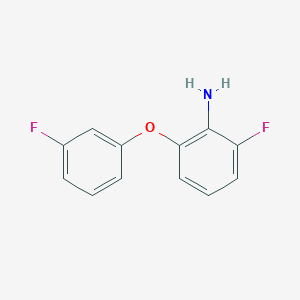

2-Fluoro-6-(3-fluorophenoxy)aniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-6-(3-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-3-1-4-9(7-8)16-11-6-2-5-10(14)12(11)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWMOHIVQHFYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(C(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 6 3 Fluorophenoxy Aniline and Structural Analogues

Strategies for Constructing the Diarylether Linkage

The formation of the ether bridge between the two fluorinated phenyl rings is a cornerstone of the synthesis. This is typically achieved through cross-coupling reactions, with several catalytic systems being prominent.

Copper-Catalyzed Cross-Coupling Approaches (e.g., Ullmann-type Reactions)

The Ullmann condensation is a classical and widely utilized method for the formation of diaryl ethers, involving the copper-promoted reaction of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org In the synthesis of 2-fluoro-6-(3-fluorophenoxy)aniline, this would typically involve the coupling of a dihalobenzene derivative with 3-fluorophenol (B1196323). The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 200°C) and the use of stoichiometric amounts of copper powder. wikipedia.org

Modern advancements have led to the development of more efficient catalytic systems. These improved methods use soluble copper(I) catalysts, often in combination with ligands, which allow the reaction to proceed under milder conditions and with greater efficiency. wikipedia.orgmdpi.com The mechanism of these Ullmann-type reactions involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org For instance, a heterogeneous and reusable copper fluorapatite (B74983) (CuFAP) catalyst has been shown to effectively synthesize diaryl ethers from various substituted aryl halides and phenols at 120°C in N-methyl-2-pyrrolidone (NMP) solvent, offering good to excellent yields without the need for a ligand. ncl.res.in

The choice of aryl halide is crucial, with aryl iodides generally being more reactive than aryl bromides or chlorides. wikipedia.orgmdpi.com Electron-withdrawing groups on the aryl halide can accelerate the coupling reaction. wikipedia.org

Table 1: Comparison of Ullmann-type Reaction Conditions for Diaryl Ether Synthesis

| Feature | Traditional Ullmann Condensation | Modern Catalytic Ullmann Reaction |

|---|---|---|

| Copper Source | Stoichiometric copper powder | Catalytic amounts of soluble Cu(I) salts (e.g., CuI) or nano-catalysts. wikipedia.orgmdpi.com |

| Ligands | Generally not used | Often employed (e.g., diamines, phenanthroline, proline) to improve efficiency. wikipedia.orgnih.gov |

| Temperature | High (often >210°C). wikipedia.org | Milder (e.g., 60-120°C). ncl.res.infrontiersin.org |

| Solvents | High-boiling polar solvents (e.g., nitrobenzene, DMF). wikipedia.org | Various, including DMF, DMSO, and even water or deep eutectic solvents. mdpi.comnih.govfrontiersin.org |

| Substrate Scope | Often requires activated aryl halides. wikipedia.org | Broader scope with improved catalyst systems. mdpi.com |

Nucleophilic Aromatic Substitution of Activated Aryl Halides with Phenols

Nucleophilic aromatic substitution (SNAr) provides a powerful, often metal-free, route to diaryl ethers. nih.govmdpi.com This reaction mechanism relies on the presence of strong electron-withdrawing groups (such as nitro or fluoro groups) positioned ortho or para to a leaving group (typically a halide) on the aromatic ring. nih.govsemanticscholar.org These activating groups stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the substitution. nih.gov

In the context of synthesizing the target molecule, a plausible SNAr pathway would involve the reaction of an activated difluorobenzene derivative (like 1,2,3-trifluorobenzene (B74907) or 1,3-difluoro-2-nitrobenzene) with the potassium or sodium salt of 3-fluorophenol. The fluorine atom, being highly electronegative, can act as both a leaving group and an activating group, making highly fluorinated aromatics excellent substrates for SNAr reactions. nih.govmdpi.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or potassium hexamethyldisilazide (KHMDS), in a polar aprotic solvent. mdpi.comacs.org

Palladium-Catalyzed Arylation of Phenols

Palladium-catalyzed cross-coupling reactions represent a versatile alternative for C-O bond formation. While more commonly associated with C-N (Buchwald-Hartwig) and C-C (Suzuki, Heck) coupling, palladium catalysts can also effectively mediate the arylation of phenols. These reactions typically couple an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The development of specialized ligands has been crucial to the success of these transformations. For instance, norbornene-mediated palladium catalysis has emerged as a useful tool for preparing multisubstituted arenes. researchgate.net While direct C-H fluorination using palladium catalysts has been a major area of research springernature.comnih.gov, the cross-coupling of aryl halides with phenols to form diaryl ethers is a well-established, related process. The catalytic cycle is thought to involve oxidative addition of the aryl halide to the Pd(0) center, followed by deprotonation of the phenol, association to the palladium complex, and finally, reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst.

Formation of the Aniline (B41778) Moiety

The introduction of the amino group to form the final aniline structure can be accomplished either by functional group transformation of a precursor or by direct amination of a suitable aromatic substrate.

Reduction of Nitroaromatic Precursors

A common and highly effective strategy for synthesizing anilines is the reduction of a corresponding nitroaromatic compound. researchgate.net In this synthetic approach, the diaryl ether linkage is constructed first, using a nitro-substituted aryl halide as one of the coupling partners. For example, 2-fluoro-6-nitrophenol (B128858) could be coupled with 1,3-difluorobenzene, or 1,3-difluoro-2-nitrobenzene (B107855) could be reacted with 3-fluorophenol to produce a nitro-substituted diaryl ether precursor.

This nitro-intermediate is then subjected to reduction to yield the target aniline. This transformation is one of the most well-documented in organic chemistry and can be achieved using a variety of reagents and catalysts. researchgate.net Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. researchgate.net Other reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid (a variation of the Béchamp reduction) are also effective. researchgate.net The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Table 2: Common Methods for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Advantages |

|---|---|---|

| H₂ with Pd/C, PtO₂, or Raney Ni | Hydrogen gas atmosphere, various solvents (e.g., ethanol, ethyl acetate). researchgate.net | Clean reaction, high yields, catalyst can be recovered. |

| Fe/HCl or Fe/CH₃COOH | Acidic aqueous conditions. researchgate.net | Inexpensive, effective for many substrates. |

| SnCl₂/HCl | Concentrated HCl. | Classic method, good for laboratory scale. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems. | Mild conditions, useful for sensitive substrates. |

Direct Amination Techniques

Direct amination involves the formation of a C-N bond on a pre-formed aromatic ring. One such method is a variation of the Ullmann reaction, known as the Goldberg reaction, which uses a copper catalyst to couple an aryl halide with an amine source. wikipedia.org For the synthesis of this compound, this would require a diaryl ether intermediate bearing a halogen (e.g., chlorine or bromine) at the desired position, which would then be reacted with an ammonia (B1221849) equivalent or a protected amine under copper catalysis. google.comgoogle.com

Another prominent method for direct amination is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This powerful technique couples an aryl halide or triflate with an amine. Similar to the C-O coupling described earlier, this reaction requires a palladium catalyst, a phosphine ligand, and a base. It is known for its broad substrate scope and high functional group tolerance, making it a cornerstone of modern C-N bond formation.

A specific industrial process for producing related compounds like 2,6-difluoroaniline (B139000) involves the amination of 2,6-difluorochlorobenzene with concentrated ammonium (B1175870) hydroxide (B78521) in the presence of a copper-containing catalyst, where the chloro substituent is selectively replaced by an amino group. google.comgoogle.com This demonstrates the feasibility of direct, copper-catalyzed amination on fluorinated aromatic systems.

Regioselective Fluorination Strategies

The precise placement of fluorine atoms on an aromatic ring is a critical aspect of synthesizing compounds like this compound. Regioselective fluorination can be achieved through various methods, broadly categorized into electrophilic, nucleophilic, and radical pathways. numberanalytics.com

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. numberanalytics.com Reagents like Selectfluor® (F-TEDA-BF4) are commonly used for this purpose. dntb.gov.ua The regioselectivity is governed by the electronic properties of the substituents already present on the aromatic ring. For instance, electron-donating groups direct the incoming fluorine atom to the ortho and para positions. However, achieving specific regioselectivity can be challenging when multiple positions are activated.

Nucleophilic Aromatic Substitution (SNAr): In this method, a leaving group on an electron-deficient aromatic ring is displaced by a fluoride (B91410) ion. This strategy is highly effective for introducing fluorine but is limited to substrates with strong electron-withdrawing groups positioned ortho or para to the leaving group.

Directed Cycloaddition Reactions: A more recent and highly regioselective strategy involves boron-directed benzannulation. nih.govacs.org This method allows for the construction of fluoroalkyl-substituted aromatic compounds with complete regiocontrol under mild conditions. nih.govacs.org It provides a powerful tool for accessing complex fluorinated building blocks. nih.govacs.org

I(I)/I(III) Catalysis: For the fluorination of allenes, a highly regioselective method using I(I)/I(III) catalysis has been developed. This organocatalytic approach utilizes an inexpensive HF source and provides access to propargylic fluorides, which are valuable motifs in bioactive molecules. bohrium.comnih.gov While not directly applicable to the aniline ring itself, this methodology highlights the ongoing development of selective fluorination techniques.

The choice of fluorination strategy depends heavily on the specific substrate and the desired substitution pattern. For the synthesis of this compound, a directed approach or a nucleophilic substitution on a pre-functionalized precursor would likely offer the best control over the fluorine atom's position.

Synthetic Routes to Key Precursors and Intermediates

The synthesis of this compound relies on the preparation of key precursors, primarily a suitably substituted aniline and a fluorinated phenol.

Synthesis of Fluorinated Anilines: The synthesis of substituted anilines can be challenging, particularly for obtaining specific substitution patterns. researchgate.net Traditional methods often involve the nitration of an aromatic compound followed by reduction, but this can lead to mixtures of regioisomers. researchgate.net More modern approaches include:

Catalytic Amination: Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for forming C-N bonds. numberanalytics.comwikipedia.org These reactions can be used to introduce the amino group at a late stage in the synthesis.

From Isatoic Anhydrides: A straightforward method for producing substituted anilines involves the use of isatoic anhydride (B1165640) derivatives, which can be prepared from isatin-7-carboxylic acid. nih.govresearchgate.net

Three-Component Reactions: A facile method for synthesizing meta-substituted arylamines from acyclic precursors involves a three-component cyclo-condensation/aromatization reaction. rsc.org

A common precursor for 2-fluoro-6-substituted anilines is o-fluoroaniline, which can be further functionalized. For example, 2-chloro-6-fluoroaniline (B1301955) can be prepared from o-fluoroaniline through a multi-step process involving bromination and subsequent chlorination. google.com

Synthesis of Fluorinated Phenols and Diaryl Ethers: The diaryl ether linkage is typically formed through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. The key reactions include:

Ullmann Condensation: This classic copper-catalyzed reaction couples an aryl halide with a phenol. wikipedia.org While traditionally requiring harsh conditions, modern modifications with various ligands and copper sources allow the reaction to proceed under milder conditions. organic-chemistry.orgnih.govmdpi.com Inexpensive ligands can significantly accelerate the reaction, making it a cost-effective option. organic-chemistry.org

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is a versatile method for forming diaryl ethers from aryl halides and phenols. organic-chemistry.org It generally offers high yields and tolerates a wide range of functional groups.

Chan-Lam Coupling: This copper-catalyzed reaction couples aryl boronic acids with phenols to form diaryl ethers. organic-chemistry.org

For the synthesis of this compound, a plausible route involves the coupling of a 2,6-dihalogenated aniline derivative with 3-fluorophenol, or the coupling of 2-fluoro-6-aminophenol with a 3-fluorohalobenzene.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

Ullmann Condensation Optimization: For the Ullmann diaryl ether synthesis, the choice of ligand is critical. Studies have shown that N-methylated amino acid-derived N,O-ligands and N,N-ligands with small bite angles can be highly effective. nih.gov The copper source (e.g., Cu₂O, CuI) and the base (e.g., Cs₂CO₃, K₂CO₃) also play a significant role. organic-chemistry.orgarkat-usa.org Acetonitrile (B52724) and non-polar solvents like toluene (B28343) or xylene have been found to be effective solvents for this reaction. organic-chemistry.orgarkat-usa.org

Buchwald-Hartwig Amination Optimization: In Buchwald-Hartwig aminations, the ligand choice is paramount and is often determined by the class of amine being used. wuxiapptec.com A variety of solvents, including ethereal and aromatic solvents, can be employed, while chlorinated solvents and acetonitrile should generally be avoided. wuxiapptec.com The base selection is also critical, with common choices including sodium tert-butoxide and cesium carbonate. Design of Experiments (DoE) methodology can be a powerful tool for systematically optimizing multiple reaction variables simultaneously to find the highest yielding conditions. bristol.ac.uk

Below is a table summarizing key optimization parameters for the Ullmann and Buchwald-Hartwig reactions:

| Reaction | Parameter | Optimized Conditions |

| Ullmann Condensation | Catalyst | Cu₂O, CuI organic-chemistry.org |

| Ligand | Chxn-Py-Al, salicylaldoxime, dimethylglyoxime (B607122) organic-chemistry.org | |

| Base | Cs₂CO₃, K₂CO₃ organic-chemistry.orgarkat-usa.org | |

| Solvent | Acetonitrile, Toluene, Xylene organic-chemistry.orgarkat-usa.org | |

| Buchwald-Hartwig Amination | Catalyst | Palladium complexes with various phosphine ligands wuxiapptec.com |

| Ligand | Dependent on amine substrate class wuxiapptec.com | |

| Base | Sodium tert-butoxide, Cesium carbonate wuxiapptec.com | |

| Solvent | Dioxane, THF, Toluene wuxiapptec.com |

Stereochemical Control and Regioisomeric Purity in Synthesis

In electrophilic aromatic substitution , the directing effects of existing substituents must be considered.

In nucleophilic aromatic substitution , the position of activating groups is key.

Directed synthesis , such as the boron-directed cycloaddition, offers a high degree of regiocontrol. nih.govacs.org

For cross-coupling reactions , the choice of catalyst and ligand can influence the regioselectivity, especially when coupling partners have multiple reactive sites.

Stereochemical Control: While this compound itself is not chiral, the synthesis of its analogues or more complex derivatives may involve the creation of stereocenters.

Substrate Control: Existing stereochemistry within a molecule can influence the stereochemical outcome of a subsequent reaction. youtube.com

Auxiliary Control: A chiral auxiliary can be temporarily introduced to a molecule to direct the stereochemistry of a reaction. Once the desired stereocenter is formed, the auxiliary is removed. youtube.com

Atroposelective Synthesis: For diaryl ethers that exhibit axial chirality due to restricted rotation around the C-O bond, N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification can be employed to synthesize them with high enantioselectivity. nih.gov

The pursuit of high regioisomeric purity and, where applicable, stereochemical control, is a hallmark of modern synthetic organic chemistry, enabling the efficient preparation of complex and functionally optimized molecules.

Spectroscopic Data for this compound Not Publicly Available

Comprehensive searches for advanced spectroscopic data on the chemical compound this compound have yielded no specific experimental results for its detailed nuclear magnetic resonance (NMR) or Fourier-transform infrared (FT-IR) characterization. While information and spectroscopic data are available for structurally related compounds, such as 2-fluoroaniline (B146934), 3-fluoroaniline, and other substituted aniline derivatives, the specific data required to generate a detailed scientific article on this compound, as per the requested outline, is not present in the public domain.

The inquiry for high-resolution proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data, including chemical shifts and coupling constants, as well as two-dimensional NMR correlations (COSY, HMQC, HMBC, NOESY) and characteristic functional group vibrations from FT-IR spectroscopy for this particular molecule, did not return any specific findings in scientific literature, databases, or patents.

Consequently, without the foundational experimental data, it is not possible to provide a scientifically accurate and informative article that adheres to the specific structural elucidation and spectroscopic characterization topics requested. The generation of such an article would require access to proprietary laboratory data or the undertaking of a full spectroscopic analysis of the compound.

Therefore, the requested article focusing solely on the advanced spectroscopic characterization and structural elucidation of this compound cannot be produced at this time due to the absence of the necessary scientific data.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a critical analytical tool, offering insights into the vibrational modes of a molecule that are complementary to those observed in infrared (IR) spectroscopy. For a molecule like 2-Fluoro-6-(3-fluorophenoxy)aniline, Raman spectroscopy would be particularly adept at identifying vibrations of non-polar bonds and symmetric functional groups, which are often weak or silent in IR spectra.

Expected Raman Data for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| Aromatic C=C Stretch | 1400 - 1500 | Medium |

| C-O-C Asymmetric Stretch | 1200 - 1280 | Medium |

| C-F Stretch | 1100 - 1200 | Medium |

Note: This table represents expected values based on known vibrational frequencies of similar functional groups and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₁₂H₉F₂NO), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used to piece together the compound's structure. By employing techniques such as collision-induced dissociation (CID), the parent ion would be expected to fragment in predictable ways. Key fragmentation pathways for this compound would likely involve the cleavage of the ether bond, leading to the formation of ions corresponding to the fluorophenoxy and fluoroaniline (B8554772) moieties.

Expected HRMS Data for this compound

| Ion | Theoretical m/z | Observed m/z (example) | Fragmentation Pathway |

| [M+H]⁺ | 222.0725 | 222.0728 | Parent Ion |

| [C₆H₄FNO]⁺ | 125.0277 | 125.0275 | Cleavage of ether bond |

| [C₆H₄FO]⁺ | 111.0246 | 111.0249 | Cleavage of ether bond |

Note: This table illustrates the expected precise masses and potential fragments. Actual observed masses and fragments may vary depending on the ionization technique and instrument conditions.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation in the solid state. For this compound, this analysis would be contingent on the ability to grow a suitable single crystal.

If a single crystal were obtained, X-ray diffraction would reveal the precise dihedral angle between the two aromatic rings, the planarity of the aniline (B41778) and phenoxy groups, and the specific arrangement of the fluorine and amine substituents on the rings. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking of the aromatic rings, which govern the crystal packing. This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Integration of Spectroscopic Data for Definitive Structural Assignment and Purity Assessment

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. While each method provides a piece of the puzzle, their combination allows for a comprehensive and unambiguous structural assignment and purity assessment of this compound.

The precise mass from HRMS would confirm the elemental composition. The fragmentation pattern would then suggest the connectivity of the fluoroaniline and fluorophenoxy moieties through an ether linkage. Raman (and IR) spectroscopy would corroborate the presence of the key functional groups (amine, ether, aromatic rings, C-F bonds) identified by mass spectrometry. Finally, single-crystal X-ray diffraction, if achievable, would provide the ultimate confirmation of the connectivity and stereochemistry, validating the interpretations of the other spectroscopic data.

For purity assessment, techniques like HRMS can detect impurities with different elemental compositions, while chromatographic methods coupled with spectroscopy can separate and identify even closely related structural isomers. The sharpness and singularity of peaks in the various spectra also serve as an indicator of sample purity. A high-purity sample would be expected to show clean spectra with minimal extraneous signals.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 6 3 Fluorophenoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the electronic structure and geometry of molecules. A typical DFT study of 2-Fluoro-6-(3-fluorophenoxy)aniline would involve the use of a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the electron distribution and determine the most stable three-dimensional arrangement of the atoms. This process, known as geometry optimization, is crucial for obtaining a reliable starting point for all other computational analyses. The results of such a calculation would provide key parameters like bond lengths, bond angles, and dihedral angles.

Ab Initio Methods (e.g., MP2, Coupled Cluster) for High-Accuracy Electronic Properties

For a more precise determination of electronic properties, more computationally intensive ab initio methods could be employed. Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, while more demanding in terms of computational resources, can provide higher accuracy for properties such as electron correlation energies. These methods would be particularly valuable for benchmarking the results obtained from DFT and for investigating excited states or complex electronic phenomena that may not be as accurately described by standard DFT functionals.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ether and amine linkages in this compound suggests the existence of multiple low-energy conformations.

Assessment of Intramolecular Interactions Influencing Conformation

The preferred conformation of this compound will be influenced by a delicate balance of intramolecular interactions. These can include steric hindrance between the substituted phenyl rings and the amine group, as well as non-covalent interactions like hydrogen bonding (if applicable in a specific environment) and dipole-dipole interactions. The fluorine substituents are expected to play a significant role in modulating the electronic distribution and, consequently, these intramolecular forces.

Analysis of Electronic Properties and Reactivity Descriptors

Understanding the electronic properties is key to predicting the chemical reactivity of this compound. Based on the optimized molecular geometry, a variety of electronic properties and reactivity descriptors would be calculated. These would likely include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into charge distribution, hybridization, and the nature of the chemical bonds within the molecule.

While specific data for this compound remains to be computationally generated and published, the theoretical frameworks described provide a clear path forward for its investigation. Such studies would undoubtedly contribute to a deeper understanding of the structure-property relationships in this and related fluorinated compounds.

In-Depth Computational Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not publicly available. As a result, an article based on the requested in-depth analysis of its electronic and intermolecular properties cannot be generated at this time.

The inquiry sought to build a detailed profile of this compound, with a specific focus on several key areas of computational chemistry. These included Frontier Molecular Orbital (FMO) analysis to determine its HOMO-LUMO gap and spatial distributions, Molecular Electrostatic Potential (MEP) mapping to identify sites for electrophilic and nucleophilic attack, and the calculation of local reactivity descriptors such as Fukui functions.

Furthermore, the investigation was intended to characterize the non-covalent interactions of the molecule, both intermolecularly and intramolecularly. This would have involved a detailed analysis of potential hydrogen bonds (N-H...F, C-H...F, C-H...O), halogen bonding, and pi-stacking interactions. A crucial component of this analysis was to be a Hirshfeld surface analysis, including 2D fingerprint plots, to quantify the different types of intermolecular contacts.

While these computational methods are standard in the characterization of novel compounds, and numerous studies exist for analogous aniline (B41778) and fluorinated aromatic derivatives, no specific studies appear to have been published for this compound itself. The generation of the requested data would necessitate original research involving sophisticated quantum chemical calculations. Without access to such primary research data, a scientifically accurate and informative article that adheres to the user's detailed outline cannot be constructed.

Further research by computational chemists would be required to elucidate the specific electronic and interactive properties of this compound. Such a study would provide valuable insights into its reactivity, stability, and potential applications in materials science or medicinal chemistry.

Spectroscopic Property Prediction

Theoretical methods are invaluable for predicting the spectroscopic characteristics of molecules, offering a powerful tool for structural elucidation and the interpretation of experimental data. By employing quantum chemical calculations, it is possible to simulate various types of spectra with a high degree of accuracy.

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a cornerstone of modern chemical analysis. For a molecule like this compound, density functional theory (DFT) calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), are commonly employed to calculate NMR chemical shifts and spin-spin coupling constants. conicet.gov.ar

While specific data for the title compound is not available, insights can be drawn from studies on related fluorinated anilines. For instance, in a study of p-fluorosulfinylaniline, NMR spectroscopy was used alongside computational methods to characterize the compound. conicet.gov.ar For this compound, one would expect the ¹H, ¹³C, and ¹⁹F NMR spectra to be complex due to the presence of two fluorine atoms and the resulting spin-spin couplings.

The chemical shift of the protons and carbons in the aniline ring would be influenced by the electron-withdrawing nature of the fluorine atom and the phenoxy group. The fluorine atom at the 2-position is expected to cause a significant downfield shift for the adjacent protons and carbons. Similarly, the fluorine atom on the phenoxy ring will influence the chemical shifts of the atoms in that ring.

The spin-spin coupling constants (J-couplings) would provide valuable structural information. One would anticipate observing ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings. The magnitude of these couplings is dependent on the number of bonds separating the coupled nuclei and their dihedral angles. Theoretical calculations can predict these coupling constants, aiding in the assignment of the complex splitting patterns expected in the NMR spectra.

Table 1: Predicted NMR Parameters for a Generic Fluoroaniline (B8554772) Analogue (Note: This table is illustrative and based on general principles and data from related compounds. Actual values for this compound would require specific calculations.)

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Predicted Coupling Constants (Hz) |

| ¹H (Aniline Ring) | 6.5 - 7.5 | ³J(H-H) ≈ 7-9, ⁴J(H-H) ≈ 1-3, ³J(H-F) ≈ 5-10 |

| ¹³C (Aniline Ring) | 110 - 150 | ¹J(C-F) ≈ 240-260, ²J(C-F) ≈ 20-30, ³J(C-F) ≈ 5-10 |

| ¹⁹F (Aniline Ring) | -120 to -140 | ³J(F-H) ≈ 5-10, ⁴J(F-H) ≈ 1-3 |

| ¹H (Phenoxy Ring) | 6.8 - 7.8 | ³J(H-H) ≈ 7-9, ⁴J(H-H) ≈ 1-3, ⁴J(H-F) ≈ 2-5 |

| ¹³C (Phenoxy Ring) | 115 - 160 | ¹J(C-F) ≈ 245-265, ²J(C-F) ≈ 20-30, ³J(C-F) ≈ 5-10 |

| ¹⁹F (Phenoxy Ring) | -110 to -130 | ⁴J(F-H) ≈ 2-5, ⁵J(F-H) ≈ 1-2 |

The simulation of vibrational spectra, such as infrared (IR) and Raman, is a powerful computational tool for understanding the molecular structure and bonding of a compound. These simulations are typically performed using DFT methods, which can predict the vibrational frequencies and intensities with good accuracy.

For this compound, the vibrational spectrum would exhibit characteristic bands corresponding to the functional groups present. Studies on similar molecules, such as 2-bromo-6-chloro-4-fluoroaniline, have shown that DFT calculations (e.g., at the B3LYP/6-31+G(d,p) level) can provide reliable vibrational assignments. researchgate.net

The key vibrational modes for this compound would include:

N-H stretching: The aniline NH₂ group would show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-F stretching: The C-F stretching vibrations for both the aniline and phenoxy rings are expected in the region of 1100-1300 cm⁻¹.

C-O-C stretching: The ether linkage would exhibit asymmetric and symmetric stretching modes.

Aromatic C-C stretching: These vibrations occur in the 1400-1600 cm⁻¹ region.

Ring bending modes: In-plane and out-of-plane bending vibrations of the aromatic rings would be present at lower frequencies.

A computational study on p-fluorosulfinylaniline utilized both B3LYP and MP2 methods with various basis sets to perform a tentative assignment of the vibrational modes, showing good agreement with experimental data. conicet.gov.ar A similar approach for this compound would allow for a detailed understanding of its vibrational properties.

Table 2: Predicted Key Vibrational Frequencies for this compound Based on Analogue Studies (Note: This table is illustrative and based on data from related compounds. conicet.gov.arresearchgate.net Actual values would require specific calculations.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 - 3500 |

| N-H Symmetric Stretch | 3350 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1580 - 1620 |

| N-H Scissoring | 1550 - 1600 |

| Aromatic C=C Stretch | 1450 - 1500 |

| C-F Stretch (Aniline Ring) | 1250 - 1300 |

| C-O-C Asymmetric Stretch | 1200 - 1250 |

| C-F Stretch (Phenoxy Ring) | 1150 - 1200 |

| C-N Stretch | 1280 - 1350 |

Energy Frameworks Analysis for Molecular Packing in Solid State

Understanding the packing of molecules in the solid state is crucial for predicting the physical properties of crystalline materials. Energy frameworks analysis is a computational approach that provides a visual and quantitative understanding of the intermolecular interactions within a crystal lattice. rsc.org This method combines accurate calculation of intermolecular interaction energies with a graphical representation of their magnitudes. rsc.org

For this compound, a crystal structure prediction would be the first step. This can be achieved using specialized software that generates plausible crystal packing arrangements. Once a likely crystal structure is identified, the intermolecular interaction energies between a central molecule and its neighbors can be calculated. These interactions typically include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

In the case of this compound, the aniline NH₂ group can act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors. The two aromatic rings can participate in π-π stacking interactions. The fluorine atoms may also engage in halogen bonding or other dipole-dipole interactions.

The energy framework analysis would then represent these interactions as a network of cylinders connecting the centroids of interacting molecules, where the radius of the cylinder is proportional to the strength of the interaction. This provides a clear picture of the energetic topology of the crystal packing, highlighting the dominant interactions that dictate the crystal's stability and properties. researchgate.net

In Silico Modeling for Structure-Property Relationships of Analogues

In silico modeling encompasses a range of computational techniques used to predict the properties and activities of molecules, thereby establishing structure-property relationships. brazilianjournals.com.br For analogues of this compound, these models can be used to explore how variations in the chemical structure affect various physicochemical and biological properties.

For example, by systematically modifying the substitution pattern of the aniline or phenoxy rings, one could investigate the impact on properties such as:

Electronic Properties: The introduction of electron-donating or electron-withdrawing groups would alter the molecule's dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). These changes can be correlated with reactivity and spectroscopic properties.

Lipophilicity: The octanol-water partition coefficient (logP) is a key parameter for predicting a molecule's behavior in biological systems. In silico models can estimate logP, providing insights into how structural modifications affect a compound's solubility and membrane permeability.

Pharmacokinetic Properties: In silico ADME (absorption, distribution, metabolism, and excretion) models can predict how analogues of this compound might be processed by the body. brazilianjournals.com.br This includes predictions of intestinal absorption, blood-brain barrier penetration, and metabolic stability. brazilianjournals.com.br

By building a library of virtual analogues and calculating their properties, it is possible to develop quantitative structure-property relationship (QSPR) models. These models can then be used to design new molecules with desired properties, guiding synthetic efforts towards compounds with optimized characteristics.

Applications As a Synthetic Building Block and Material Precursor

Precursor in Organic Synthesis

The reactivity of the aniline (B41778) moiety is central to its utility as a synthetic precursor. It serves as a key starting point for constructing more elaborate molecular architectures, including polycyclic and heterocyclic systems.

While direct, published syntheses of polycyclic aromatic hydrocarbons (PAHs) from 2-Fluoro-6-(3-fluorophenoxy)aniline are not extensively documented, its structure is amenable to well-established cyclization strategies. The aniline group can be leveraged in palladium-catalyzed reactions, such as the oxidative cyclization of aniline-tethered systems, to form fused ring structures like indoles. rsc.org It is plausible that derivatives of this compound, appropriately functionalized, could undergo intramolecular cyclization to yield complex, fused aromatic systems. The synthesis of chalcogen-embedded polycyclic compounds, for example, sometimes proceeds through ring-expansion or cyclization of functionalized precursors, highlighting a potential pathway for creating novel PAHs. rsc.org

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound is a promising starting material for this purpose.

Triazoles: The primary amine of the aniline can be readily converted into an azide (B81097) group (–N₃) through a two-step diazotization and substitution process. This transformation would yield the corresponding azide derivative, a key intermediate for synthesizing 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction is known for its high efficiency and functional group tolerance. nih.gov The resulting triazole would incorporate the difluorinated diaryl ether motif, a structural feature of interest for tuning the physicochemical properties of potential therapeutic agents.

Interactive Table: Proposed Synthesis of Triazole Derivatives

| Step | Reaction | Reactants | Product | Description |

| 1 | Diazotization | This compound, NaNO₂, HCl | Diazonium Salt Intermediate | The primary amine is converted into a diazonium salt at low temperatures. |

| 2 | Azide Substitution | Diazonium Salt, NaN₃ | 2-Fluoro-6-(3-fluorophenoxy)phenyl azide | The diazonium group is displaced by an azide nucleophile. |

| 3 | CuAAC | Azide Intermediate, Terminal Alkyne, Cu(I) Catalyst | 1,4-Disubstituted 1,2,3-Triazole | The azide undergoes a [3+2] cycloaddition with an alkyne to form the stable triazole ring. |

Pyridazines: The synthesis of pyridazines from aniline precursors is also feasible, though often requires transformation into a hydrazine (B178648) derivative or other reactive intermediate. mdpi.com General methods for pyridazine (B1198779) synthesis include the reaction of dicarbonyl compounds with hydrazine or the use of hetero Diels-Alder reactions. mdpi.com By converting the aniline group of this compound into a hydrazine, it could potentially be cyclized with a 1,4-dicarbonyl compound to form a pyridazine ring. A novel approach for synthesizing heterocyclic fused pyridazine di-N-oxides has also been developed, showcasing the expanding toolkit for creating such structures. rsc.org

Role in the Development of Functional Materials

The incorporation of fluorine atoms into organic materials is a widely used strategy to enhance their performance characteristics, including thermal stability and electronic properties.

Aniline and its derivatives are key monomers for the synthesis of polyanilines (PANIs), a major class of conducting polymers. researchgate.net The polymerization of fluorinated anilines, such as 2-fluoroaniline (B146934) and 3-fluoroaniline, has been shown to produce polymers with improved properties compared to unsubstituted PANI. researchgate.net Specifically, fluorinated polyanilines exhibit greater thermal stability and better solubility in organic solvents, which aids in their processability. researchgate.net

It is therefore anticipated that this compound could serve as a monomer or comonomer in chemical or electrochemical oxidative polymerization. The resulting polymer would be expected to possess high thermal stability due to the strong C-F bonds and the bulky phenoxy substituent, which could also disrupt chain packing to improve solubility.

Interactive Table: Comparison of Polyaniline Properties

| Polymer | Monomer | Key Properties | Potential Advantage |

| Polyaniline (PANI) | Aniline | Good conductivity, environmental stability | Baseline standard |

| Poly(fluoroaniline)s | Fluoroanilines | Higher thermal stability, improved solubility | Better processability and durability researchgate.net |

| Poly(this compound) | This compound | Predicted: High thermal stability, good solubility, modified electronic properties | Enhanced performance for specialized applications |

The field of organic electronics relies on materials with precisely tuned electronic energy levels. The introduction of fluorine atoms into conjugated polymers and small molecules is a powerful method for modulating their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.org Fluorination generally lowers both HOMO and LUMO levels, which can facilitate electron injection and improve the material's resistance to oxidative degradation. rsc.org

Fluorinated aniline derivatives are being explored as components of hole-transporting materials (HTMs) for perovskite solar cells and as materials with nonlinear optical (NLO) properties. mdpi.combohrium.com The use of fluorinated anilines can lower the HOMO level of the final material, leading to better energy-level alignment in devices and promoting efficient charge transport. mdpi.com Furthermore, the C-H···F interactions can influence the solid-state packing of molecules, which is critical for charge carrier mobility. rsc.org Given these established principles, polymers and materials derived from this compound are promising candidates for optoelectronic applications.

Intermediate in the Synthesis of Research Probes

The development of molecular probes for biological imaging and diagnostics is a critical area of research. Fluorinated compounds are particularly valuable in this context. The presence of a stable fluorine-19 isotope allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique with a very low background signal in biological systems.

Moreover, the introduction of a radioactive fluorine-18 (B77423) isotope is central to Positron Emission Tomography (PET), a highly sensitive in vivo imaging modality. There is significant interest in developing ¹⁸F-labeled triazoles as PET imaging probes. nih.gov A general strategy involves a late-stage halogen exchange reaction on an iodo-triazole precursor to introduce ¹⁸F. nih.gov Following the synthetic logic outlined in section 6.1.2, this compound could be converted into a triazole scaffold, which could then be functionalized for use as a PET or ¹⁹F NMR research probe. The inherent fluorine atoms on the diaryl ether core could serve as spectroscopic reporters or as modulators of the probe's biological properties. Fluorinated aniline derivatives have also been used in chromogenic systems for the enzymatic determination of analytes, where the fluorine substituent was found to significantly increase the sensitivity of the assay. google.com

Fluorescent Labels and Imaging Agents

While no specific studies detailing the use of this compound in the synthesis of fluorescent labels and imaging agents have been publicly documented, the broader class of fluorinated anilines is integral to the development of such tools. The introduction of fluorine can enhance the photophysical properties of fluorophores, such as quantum yield and photostability.

For instance, fluorinated aromatic compounds are key components in the synthesis of positron emission tomography (PET) imaging agents. The radioisotope fluorine-18 is a widely used positron emitter, and its incorporation into bioactive molecules allows for the non-invasive visualization of biological processes. Although not directly involving the title compound, research into other fluorinated aniline derivatives as imaging agents for the serotonin (B10506) transporter highlights the potential of this class of compounds. In these studies, the aniline moiety serves as a scaffold for the construction of ligands with high binding affinity, while the fluorine atom provides a site for radiolabeling.

Probes for Target Engagement Studies

The development of chemical probes to study the interaction of small molecules with their biological targets is a cornerstone of modern drug discovery. The structural features of this compound make it a candidate for the synthesis of such probes. The aniline group can be readily functionalized to introduce reporter tags, such as biotin (B1667282) or clickable handles, while the diaryl ether motif can be tailored to interact with specific protein binding sites.

The fluorine atoms can play a crucial role in modulating the binding affinity and selectivity of the resulting probes. While specific examples utilizing this compound are not available, the general principles of probe design suggest its potential utility in this area.

Design and Synthesis of Library Compounds for Chemical Biology Screening

Chemical library synthesis is a powerful approach for the discovery of novel bioactive compounds. The use of versatile building blocks is essential for generating diverse collections of molecules for high-throughput screening. This compound, with its multiple points for diversification, is a promising starting material for library synthesis.

The amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. The aromatic rings can also be further functionalized, although the presence of two fluorine atoms may direct substitution to specific positions. The resulting library of compounds could be screened against various biological targets to identify new hits for drug discovery and chemical biology research.

Exploration in Agrochemical Research

Fluorinated compounds have found widespread application in the agrochemical industry as herbicides, insecticides, and fungicides. The presence of fluorine can enhance the efficacy and selectivity of active ingredients, as well as improve their metabolic stability in plants and insects.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-Fluoro-6-(3-fluorophenoxy)aniline?

- Methodological Answer : Vibrational spectroscopy (FTIR, Raman) and nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹⁹F) are critical. Density Functional Theory (DFT) calculations can predict vibrational modes and electronic transitions, aiding spectral interpretation. For example, DFT studies on structurally similar fluorinated anilines have resolved peak assignments in FTIR spectra and provided insights into hyperpolarizability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow SDS guidelines: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use local exhaust ventilation to minimize inhalation risks. Avoid dust formation during handling, as acute toxicity and skin irritation have been documented . Emergency measures include immediate eye rinsing with water for ≥15 minutes and using safety showers for skin contact .

Q. How should researchers design experiments to assess the compound’s stability under varying conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability. Monitor decomposition products via gas chromatography-mass spectrometry (GC-MS). Store the compound in airtight containers at controlled temperatures (<25°C) to prevent degradation, as fluorinated anilines are sensitive to heat and moisture .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?

- Methodological Answer : DFT simulations can calculate frontier molecular orbitals (HOMO-LUMO), polarizability, and hyperpolarizability, which are critical for predicting reactivity and nonlinear optical behavior. For example, HOMO-LUMO gaps in analogous fluorinated anilines correlate with charge-transfer efficiency in photochemical applications . Validate computational results with experimental UV-Vis and cyclic voltammetry data.

Q. What strategies resolve contradictions in reported spectroscopic or stability data?

- Methodological Answer : Cross-validate data using orthogonal techniques (e.g., compare NMR with X-ray crystallography for structural confirmation). For stability discrepancies, replicate experiments under controlled humidity and oxygen levels. Peer-reviewed studies on fluorinated anilines emphasize the need for standardized protocols to mitigate variability in decomposition profiles .

Q. How can researchers explore the compound’s potential bioactivity while addressing solubility challenges?

- Methodological Answer : Use co-solvents (e.g., DMSO-water mixtures) or surfactants to improve aqueous solubility. Screen for antimicrobial or antitumor activity via in vitro assays (e.g., MIC determinations or MTT assays). Structure-activity relationship (SAR) studies on fluorophenoxy derivatives suggest that electron-withdrawing groups enhance bioactivity by modulating membrane permeability .

Q. What synthetic routes are feasible for introducing modifications to the fluorophenoxy or aniline moieties?

- Methodological Answer : Employ nucleophilic aromatic substitution (NAS) to replace fluorine atoms with other substituents. For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) can attach aryl groups to the aniline core. Optimize reaction conditions (solvent, temperature) using kinetic studies, as fluorinated intermediates often require inert atmospheres to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.